

An In-depth Technical Guide to NF546 Hydrate in Neuroscience Research

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Compound of Interest

Compound Name: NF546 hydrate

Cat. No.: B15571393

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Introduction

NF546 hydrate is a potent and selective, non-nucleotide agonist for the P2Y₁₁ purinergic receptor.^[1] As a G-protein coupled receptor (GPCR), the P2Y₁₁ receptor is a crucial modulator of cellular signaling. In the field of neuroscience, NF546 serves as an invaluable pharmacological tool to investigate the complex roles of P2Y₁₁ signaling in neurons, glial cells, and the intricate communication between them. This guide provides a comprehensive overview of **NF546 hydrate**, its mechanism of action, quantitative data, experimental protocols, and its application in understanding neuroinflammatory and neuroprotective pathways.

The P2Y₁₁ Receptor: A Unique Dual-Signaling Hub

The target of NF546, the human P2Y₁₁ receptor, is unique among the P2Y family of receptors due to its ability to couple to two distinct G-protein signaling pathways.^{[2][3]} Upon activation by agonists like ATP or NF546, it can stimulate both:

- **The Gq/Phospholipase C (PLC) Pathway:** This leads to the generation of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently triggers the release of calcium (Ca²⁺) from intracellular stores, a critical second messenger in countless neuronal processes.^{[4][5]}
- **The Gs/Adenylyl Cyclase (AC) Pathway:** This results in the synthesis of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). The cAMP

signaling pathway is fundamental to regulating gene transcription, cell growth, and differentiation.

This dual-coupling allows the P2Y11 receptor to orchestrate a wide array of cellular responses, making its study essential for understanding brain function in both health and disease. P2Y11 receptors are expressed on various cells within the central nervous system (CNS), including microglia and astrocytes, positioning them as key players in neuron-glia interactions.

Quantitative Data and Pharmacological Profile

The efficacy and selectivity of NF546 have been characterized in several studies. This information is crucial for designing experiments and interpreting results.

Table 1: Pharmacological Profile of **NF546 Hydrate**

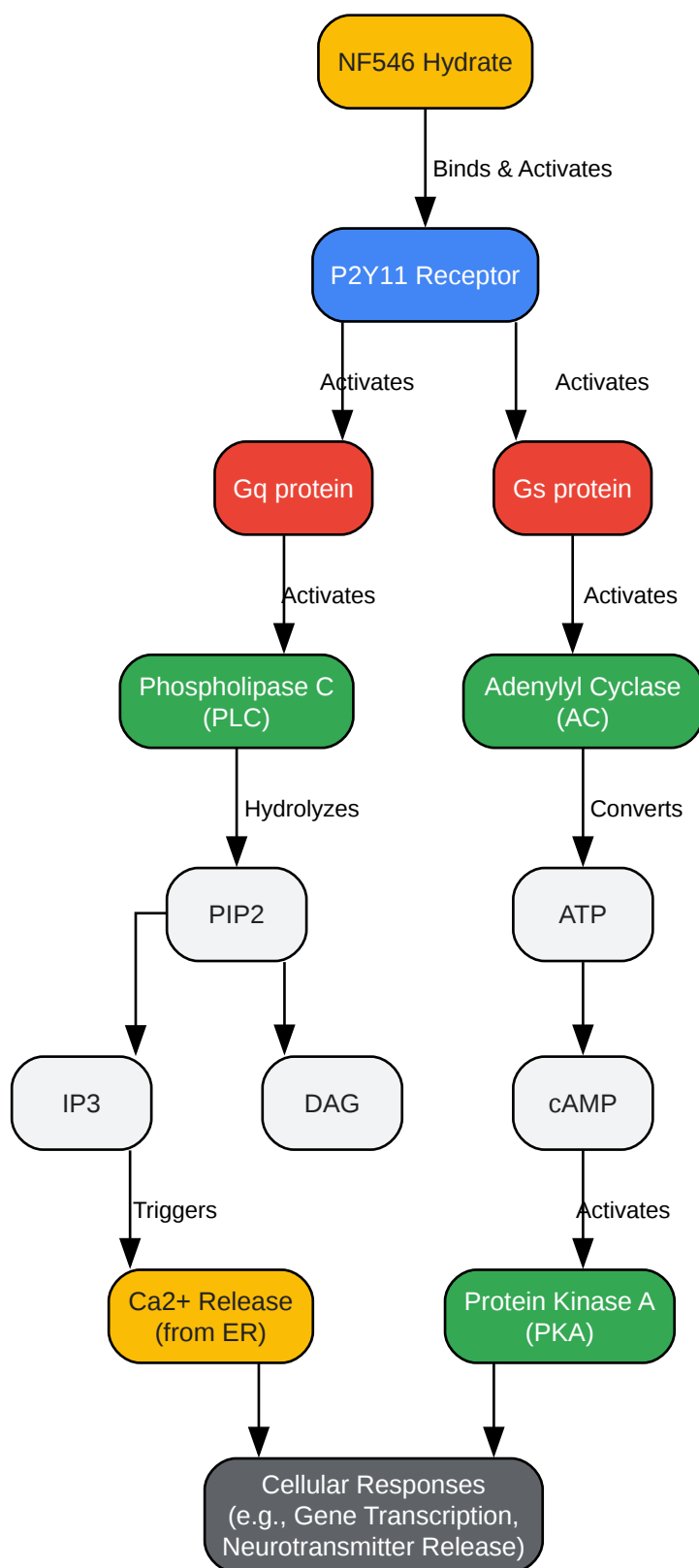
| Parameter | Value | Receptor | Notes |
|-----------|-------|-------------|--|
| pEC50 | 6.27 | Human P2Y11 | The pEC50 is the negative logarithm of the EC50 value. |

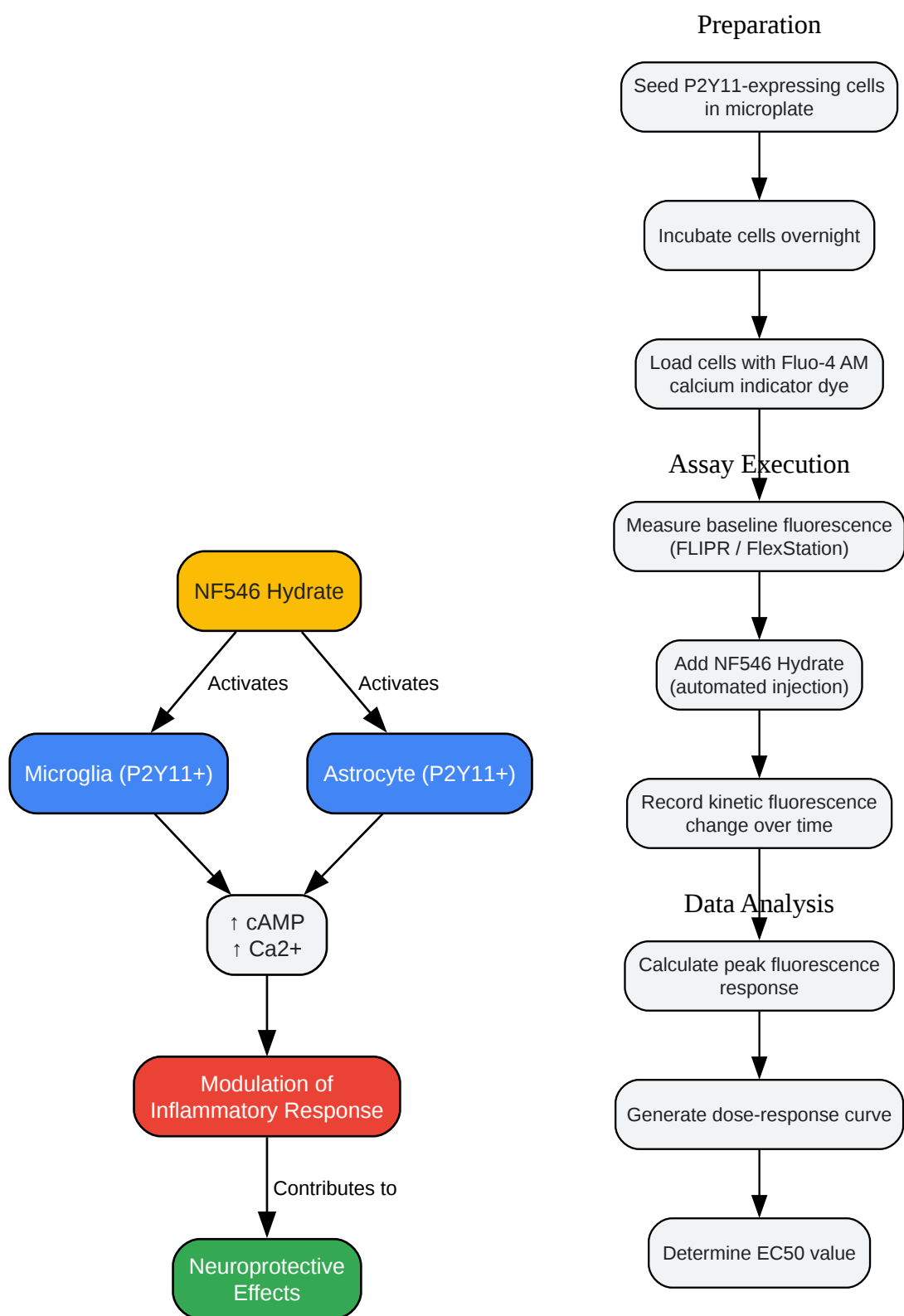
| Selectivity | Relatively selective | P2Y11 | Shows lower activity at P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12 receptors. |

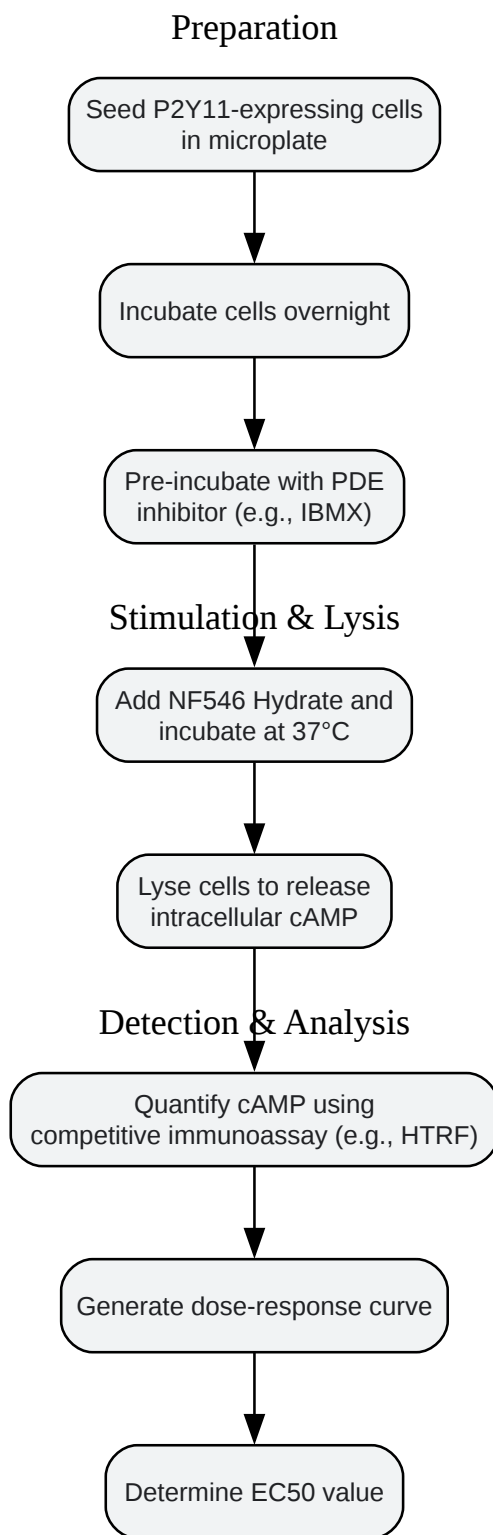
Table 2: Experimental Concentrations of **NF546 Hydrate** in Research | Concentration | Cell/Tissue Type | Experimental Context | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | 1 μ M | Human CD4 T Cells | T Cell Migration Assay | Impaired T cell migration, suggesting a role for regulated P2Y11 signaling. | | 10 μ M | Rat Aortic Rings | Vascular Dysfunction Model (Angiotensin II-induced) | Restored basal vasomotor response and promoted vasorelaxation. | | 100 μ M | Human Monocyte-Derived Dendritic Cells | Cytokine Release Assay | Stimulated release of Interleukin-8 (IL-8) and inhibited LPS-induced IL-12p70. |

Signaling Pathways and Mechanism of Action

As an agonist, NF546 binds to and activates the P2Y11 receptor, initiating the dual signaling cascades. The activation leads to a rapid increase in intracellular Ca^{2+} and a sustained elevation of cAMP, which mediate the receptor's downstream physiological effects.







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